molecular formula C8H20Cl2N2O B2464149 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride CAS No. 1208075-06-2

1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride

Cat. No. B2464149
CAS RN: 1208075-06-2
M. Wt: 231.16
InChI Key: FVILTDSZZLYKNR-XCUBXKJBSA-N
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Description

1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O . It is also known as 2-amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two chlorine atoms, indicating that it is a dihydrochloride .

Scientific Research Applications

Synthesis of Pyrrolidines and Piperidines

  • A study by Boto et al. (2001) describes a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, focusing on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method could be relevant for synthesizing compounds similar to 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).

Derivatives of Pyrrolidin-2-ones

Polar Cycloaddition Reactions

  • Żmigrodzka et al. (2022) studied the pyrrolidines synthesis in a [3+2] cycloaddition reaction, which may be relevant for understanding reactions involving compounds like 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

Synthesis of 1′-aza-C-nucleosides

  • Filichev and Pedersen (2001) discuss the synthesis of pyrimidine 1′-aza-C-nucleosides using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which could provide insights into the chemistry related to the target compound (Filichev & Pedersen, 2001).

Functionalized Pyrrole Derivatives

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

  • Fleck et al. (2003) describe the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This research could be useful for understanding the synthetic pathways related to 1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Iminosugar Nucleosides Synthesis

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Compounds with a pyrrolidine ring are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

properties

IUPAC Name

1-(2-amino-2-methylpropyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(2,9)6-10-4-3-7(11)5-10;;/h7,11H,3-6,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVILTDSZZLYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-2-methylpropyl)pyrrolidin-3-ol dihydrochloride

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